ABT-719 Hydrochloride is a compound belonging to the class of 2-pyridones, which have been identified for their antimicrobial properties. This compound is particularly noted for its activity against various bacterial strains, including Enterococci, Escherichia coli, and Pseudomonas aeruginosa. ABT-719 has been studied for its potential therapeutic applications, particularly in the context of acute kidney injury prevention during cardiac surgeries and as an antibacterial agent targeting DNA gyrase and topoisomerase IV in bacteria .
ABT-719 is classified as a synthetic organic compound with notable pharmacological properties. It is derived from the 2-pyridone core structure, which is a common scaffold in medicinal chemistry known for its diverse biological activities. The compound has been synthesized and characterized through various methods, demonstrating its potential as a therapeutic agent in both antibacterial and renal protective contexts .
The synthesis of ABT-719 Hydrochloride involves multiple steps that typically start with the formation of the 2-pyridinone core. A notable method reported includes:
Technical details regarding reaction conditions, yields, and purification methods can be found in literature detailing synthetic pathways for related compounds .
The molecular structure of ABT-719 Hydrochloride can be represented by its chemical formula, which includes a pyridinone ring. Key structural features include:
Data regarding its crystallography and spectroscopic properties (such as NMR and mass spectrometry) can provide further insights into its molecular geometry and electronic structure .
ABT-719 participates in various chemical reactions relevant to its biological activity. Key reactions include:
The technical details of these interactions are crucial for understanding how ABT-719 exerts its pharmacological effects .
The mechanism of action of ABT-719 primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By disrupting these processes, ABT-719 effectively prevents bacterial cell division and growth. Additionally, it has been investigated for its role in protecting renal function during surgical procedures by modulating pathways associated with acute kidney injury .
ABT-719 Hydrochloride exhibits several physical and chemical properties that are significant for its application:
Relevant data regarding melting point, boiling point, and pH can be derived from experimental studies focusing on this compound's behavior in different environments .
ABT-719 has several scientific applications:
Alpha-melanocyte-stimulating hormone (α-MSH) is an endogenous tridecapeptide derived from the precursor protein pro-opiomelanocortin. It belongs to the melanocortin family of peptides, which exert pleiotropic effects through interactions with five melanocortin receptors (melanocortin receptor 1–melanocortin receptor 5). The renoprotective properties of α-MSH are primarily mediated through activation of melanocortin receptor 1 and melanocortin receptor 3, which are expressed in renal tubular epithelial cells, podocytes, endothelial cells, and immune cells infiltrating the kidney [6] [8]. These receptors are G-protein coupled receptors that signal through cyclic adenosine monophosphate-dependent and independent pathways, modulating inflammation, apoptosis, oxidative stress, and mitochondrial function. The therapeutic potential of α-MSH analogs arises from their ability to mimic these endogenous cytoprotective mechanisms, particularly in contexts of acute kidney injury where ischemia-reperfusion injury and inflammation drive tubular damage [3].
Ischemia-reperfusion injury represents a major pathophysiological mechanism in acute kidney injury, characterized by oxygen deprivation followed by inflammatory cascades upon restoration of blood flow. Alpha-MSH counteracts this process through multifaceted mechanisms:
Preclinical studies demonstrate that α-MSH administration significantly reduces serum creatinine elevation, histological damage, and mortality in rodent models of ischemic acute kidney injury, even when administered post-ischemia [3]. These findings established the mechanistic foundation for developing synthetic analogs with improved pharmacokinetic properties and receptor selectivity.
Table 1: Mechanisms of α-MSH in Ischemia-Reperfusion Injury Mitigation
Mechanistic Pathway | Key Effectors | Biological Outcome |
---|---|---|
Inflammatory Response | Nuclear factor kappa B inhibition, reduced chemokine synthesis | Decreased neutrophil infiltration, lower cytokine production |
Apoptosis Regulation | B-cell lymphoma 2 upregulation, caspase inhibition | Reduced tubular epithelial cell death |
Oxidative Stress Control | Enhanced superoxide dismutase/glutathione peroxidase | Lower reactive oxygen species, decreased lipid peroxidation |
Microvascular Protection | Nitric oxide modulation, adhesion molecule downregulation | Improved renal perfusion, reduced endothelial dysfunction |
The renal expression patterns and signaling cascades of melanocortin receptors provide a strong rationale for their therapeutic targeting:
Table 2: Melanocortin Receptor Expression and Function in Kidney Cells
Receptor Type | Renal Localization | Primary Signaling Pathways | Renoprotective Functions |
---|---|---|---|
Melanocortin receptor 1 | Tubular epithelial cells, podocytes, endothelial cells | Cyclic adenosine monophosphate/protein kinase A, extracellular signal-regulated kinases 1/2 | Anti-inflammation, podocyte stabilization, oxidant reduction |
Melanocortin receptor 3 | Tubular cells, macrophages, mesangial cells | Cyclic adenosine monophosphate/protein kinase A, phosphoinositide 3-kinase/protein kinase B | Anti-apoptosis, macrophage polarization, tissue repair |
The non-redundant functions of these receptors make them complementary targets for acute kidney injury intervention. Synthetic peptides designed to activate both receptors theoretically offer superior protection compared to selective agonists.
The therapeutic application of native α-MSH is limited by its short plasma half-life (approximately 2–3 minutes) due to rapid proteolytic degradation. First-generation analogs focused on structural modifications to enhance stability:
ABT-719 (modimelanotide) emerged as a second-generation analog featuring an acetylated hexa-lysine sequence at the N-terminus of α-MSH. This polylysine chain substantially increases molecular weight (molecular formula: C₁₁₃H₁₈₁N₃₃O₂₅S; molecular weight: 2433.96 g/mol) and confers positive charge, reducing renal clearance and enhancing binding to melanocortin receptors. ABT-719 exhibits nanomolar affinity for melanocortin receptor 1 (inhibitory concentration 50%: 2.9 nanomolar), melanocortin receptor 3 (inhibitory concentration 50%: 1.9 nanomolar), and melanocortin receptor 4 (inhibitory concentration 50%: 3.7 nanomolar), with lower potency at melanocortin receptor 5 (inhibitory concentration 50%: 110 nanomolar) [4] [7]. The hydrochloride salt form improves solubility for intravenous administration.
Preclinical validation demonstrated ABT-719's efficacy in diverse acute kidney injury models:
These findings supported clinical translation for preventing cardiac surgery-associated acute kidney injury, a condition with high ischemia-reperfusion injury components.
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5